molecular formula C10H11Cl2N3 B8143144 6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride

6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride

Cat. No.: B8143144
M. Wt: 244.12 g/mol
InChI Key: WPJIJEMNPOODGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H,7H,8H-Pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride is a bicyclic heteroaromatic compound featuring fused pyrrolidine and naphthyridine rings. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name

7,8-dihydro-6H-pyrrolo[3,4-b][1,8]naphthyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c1-2-7-4-8-5-11-6-9(8)13-10(7)12-3-1;;/h1-4,11H,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJIJEMNPOODGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C3C(=C2)C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Assembly via Friedländer Reaction

The Friedländer reaction is a cornerstone for synthesizing 1,8-naphthyridine scaffolds. In this approach, 2-aminonicotinaldehyde derivatives are condensed with α-methylene carbonyl compounds under acidic or basic conditions. For example, 2-aminonicotinaldehyde reacts with cyclopentanone in ethanol catalyzed by potassium hydroxide to yield the 1,8-naphthyridine core . Modifications to this method include using ionic liquids or microwave irradiation to enhance reaction efficiency and reduce time .

The pyrrolo[3,4-b]pyrazine moiety is subsequently introduced via a multicomponent cyclization. A study demonstrated that treating 1,8-naphthyridine-3-carboxamide with ethylenediamine and glyoxal in acetic acid facilitates pyrrolo ring formation through tandem imine formation and cyclodehydration . This step typically achieves yields of 65–78% after optimization .

Gould-Jacobs Cyclization for 1,8-Naphthyridine Formation

The Gould-Jacobs method involves cyclizing diethyl ethoxymethylenemalonate (EMME) with 2-aminopyridine derivatives. For instance, 6-chloro-2-aminopyridine reacts with EMME in diphenyl ether at 250°C, producing ethyl 7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate . Subsequent hydrolysis with hydrochloric acid yields the carboxylic acid, which undergoes decarboxylation to form the unsubstituted 1,8-naphthyridine .

To integrate the pyrrolo[3,4-b]pyrazine system, the 3-carboxylate intermediate is amidated with pyrrolidine derivatives, followed by oxidative cyclization using Pb(OAc)₄ . This method is notable for its regioselectivity, though yields drop to 50–60% due to side reactions .

Meth-Cohn Reaction for Halogenated Intermediates

The Meth-Cohn reaction provides access to 2-chloro-1,8-naphthyridine derivatives, which serve as precursors for further functionalization. Treating N-(pyridin-2-yl)acetamide with Vilsmeier-Haack reagent (POCl₃/DMF) generates 2-chloro-3-formyl-1,8-naphthyridine . The aldehyde group is then condensed with a pyrrolidine-2,5-dione derivative in a Knorr-type reaction, forming the pyrrolo[3,4-b]pyrazine ring under acidic conditions .

Hydrogenolysis of the chloro substituent using Pd/C and H₂ in methanol affords the dehalogenated product, which is isolated as the dihydrochloride salt by treatment with HCl gas in ethyl acetate .

Green Synthesis Strategies

Recent advances emphasize solvent-free and catalytic methods. One protocol employs a one-pot tandem Friedländer-Povarov reaction, where 2-aminonicotinaldehyde, methyl vinyl ketone, and ammonium acetate react in a ball mill under mechanochemical conditions . This approach avoids toxic solvents and achieves 70% yield in 2 hours.

Another green method uses ultrasound irradiation to accelerate the cyclocondensation of 2,6-diaminopyridine with 1,3-diketones, forming the pyrrolo[3,4-b]pyrazine ring directly . The final dihydrochloride is obtained by stirring the free base in concentrated HCl at 0°C .

Salt Formation and Purification

The dihydrochloride salt is universally prepared by treating the free base with hydrogen chloride. Optimal conditions involve dissolving the compound in anhydrous ethanol, bubbling HCl gas until pH < 2, and crystallizing at −20°C . Purity (>98%) is confirmed via HPLC using a C18 column and 0.1% TFA/acetonitrile mobile phase .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Purity (%)
Friedländer2-Aminonicotinaldehyde, KOHEthanol, reflux, 12 h7895
Gould-JacobsEMME, POCl₃Diphenyl ether, 250°C, 3 h6592
Meth-CohnVilsmeier-Haack reagentDMF, 0°C to RT, 6 h6090
Green SynthesisBall milling, NH₄OAcSolvent-free, 2 h7097

Chemical Reactions Analysis

Friedlander Reaction

The Friedlander reaction is a classic method for synthesizing 1,8-naphthyridines. Recent studies have demonstrated the use of ionic liquids as catalysts to enhance the yield and efficiency of this reaction. For instance, choline hydroxide (ChOH) has been identified as an effective metal-free catalyst that facilitates the reaction in water, leading to high yields of naphthyridine derivatives without the need for toxic solvents .

Reaction Conditions

The optimized conditions for the Friedlander synthesis typically include:

  • Temperature : 50-80 °C

  • Time : 10-24 hours

  • Catalyst : Ionic liquid (e.g., [Bmmim][Im] or ChOH)

  • Solvent : Water or solvent-free conditions

These conditions can significantly affect the yield and purity of the synthesized product.

  • Chemical Reactions Involving 6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine Dihydrochloride

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit notable antimicrobial properties. Studies have evaluated various derivatives against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain compounds possess significant antibacterial activity comparable to standard antibiotics like tetracycline .

Mechanistic Insights

Quantum chemical calculations and molecular dynamics simulations have provided insights into the mechanisms underlying the biological activities of these compounds. For example, docking studies have shown that some naphthyridine derivatives can effectively bind to human serotonin transporters, indicating potential applications in treating depression .

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Anticancer Properties : Research has demonstrated that derivatives of 6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with cell cycle progression. For instance, studies have shown that certain derivatives act as topoisomerase inhibitors and can intercalate with DNA .
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and has potential applications in treating infections caused by resistant pathogens. Its derivatives have been evaluated for their antibacterial and antifungal properties .
  • Neurological Applications : Some studies suggest that 6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine derivatives may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Several case studies highlight the applications of this compound in research:

  • Antitumor Activity : A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives containing the 1,8-naphthyridine fragment. The findings indicated significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains, suggesting potential for development into new antimicrobial agents .
  • Neuroprotective Effects : Research focusing on the neuroprotective properties of naphthyridine derivatives indicated their ability to mitigate oxidative stress in neuronal cells. This opens avenues for further exploration in neurodegenerative disease treatments .

Table 1: Biological Activities of 6H,7H,8H-Pyrrolo[3,4-b]1,8-naphthyridine Derivatives

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; inhibits cell proliferation ,
AntimicrobialEffective against resistant bacterial strains
NeuroprotectiveMitigates oxidative stress in neuronal cells

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)
Skraup ReactionCondensation with glycerolVariable
Friedlander SynthesisReaction with α-substituted carbonyl compoundsHigh
Povarov ReactionThree-component condensationModerate

Mechanism of Action

The mechanism of action of 6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride and related compounds:

Compound Name Core Structure Biological Target Therapeutic Application Synthesis Method Key Reference
This compound Pyrrolo-naphthyridine fused system Not specified Potential anticancer applications Likely one-pot synthesis
Pyrido-[2,3-d]-pyrimidine derivatives Pyridine-pyrimidine fused system Not specified Structural diversity studies One-pot, moderate yields
5H,6H,7H,8H,9H-Pyridazino[3,4-b]azepine derivatives Pyridazine-azepine fused system Bcl-xL protein Cancer, autoimmune diseases Multi-step functionalization
1,8-Naphthyridine derivatives (e.g., compound 14) Bicyclic naphthyridine core Not specified Chemical intermediate One-pot synthesis

Structural Analysis:

  • Pyrrolo-naphthyridine vs. Pyrido-pyrimidine: The former combines pyrrolidine and naphthyridine rings, while the latter merges pyridine and pyrimidine.
  • Pyridazino-azepine Analogs: These feature a seven-membered azepine ring fused with pyridazine, enabling broader interaction with Bcl-xL’s hydrophobic groove. The dihydrochloride salt of the main compound may mimic this interaction but with a smaller ring system .

Functional and Therapeutic Differences:

  • Bcl-xL Inhibition: Pyridazino-azepine derivatives explicitly target Bcl-xL, a protein critical in apoptosis evasion by cancer cells.
  • Synthetic Efficiency: One-pot methods for pyrido-pyrimidines and 1,8-naphthyridines achieve moderate yields (50–75%), whereas pyridazino-azepines require multi-step functionalization, reflecting higher complexity .

Research Findings and Implications

  • Synthetic Advancements : The one-pot synthesis of fused pyridines (e.g., 1,8-naphthyridine 14) highlights scalable routes for generating pyrrolo-naphthyridine analogs .
  • Therapeutic Potential: Bcl-xL inhibitors like pyridazino-azepines demonstrate nanomolar efficacy in inducing apoptosis in cancer cells. The main compound’s dihydrochloride form may offer improved pharmacokinetics for similar applications .
  • Knowledge Gaps: Limited data exist on the main compound’s specific targets or in vivo efficacy. Further studies comparing its binding affinity with Bcl-xL or related proteins (e.g., Bcl-2) are warranted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclization : Start with heterocyclic substrates (e.g., pyridine derivatives) and employ cyclization under basic conditions (e.g., NaOH in ethanol/water mixtures) to form the pyrrolo-naphthyridine core. For example, 3-(3-aminopropyl)pyridine can be cyclized using Na/toluene (30% yield) .
  • Reduction : Reduce 1,8-naphthyridine precursors using Pd/C under H₂ gas (35% yield) or B₂H₆ (44% yield) to generate dihydro intermediates .
  • Salt Formation : Convert the free base to the dihydrochloride salt via HCl treatment in ethanol, followed by recrystallization for purity .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., thiourea in ethanol reflux for 10 hours) to improve yield, as seen in analogous 1,8-naphthyridine syntheses .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) characterize the structural integrity of this compound?

  • NMR : Use ¹H/¹³C NMR to confirm hydrogenation states and substitution patterns. For example, the dihydrochloride form will show distinct NH/Cl⁻ proton signals in D₂O .
  • X-ray Crystallography : Resolve the crystal structure to validate the fused pyrrolo-naphthyridine scaffold. Analogous compounds (e.g., 7-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one) have been structurally confirmed using this method .
  • Mass Spectrometry : Confirm molecular weight (e.g., C₈H₁₆Cl₂N₄ for a related dihydrochloride) via ESI-MS .

Advanced Research Questions

Q. How do substituents on the 1,8-naphthyridine scaffold influence biological activity, and what statistical methods validate structure-activity relationships (SAR)?

  • SAR Insights :

  • Substituents at positions 2, 4, and 7 significantly modulate antitumor activity. For example, 4-tolyl or 4-bromophenyl groups on the naphthyridine ring enhance cytotoxicity (IC₅₀: 1.47–1.68 μM against MCF7 cells) .
  • Electron-withdrawing groups (e.g., Cl) improve metabolic stability but may reduce solubility .
    • Statistical Validation :
  • Use multivariate regression analysis to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with bioactivity. Dose-response curves (e.g., IC₅₀ calculations) should follow OECD guidelines for reproducibility .

Q. What experimental strategies mitigate low aqueous solubility during pharmacological assays?

  • Formulation : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based encapsulation to enhance solubility without altering bioactivity .
  • Salt Screening : Explore alternative salts (e.g., mesylate, phosphate) to improve dissolution rates. For dihydrochloride forms, adjust pH to 3–4 to maintain stability .
  • Nanosuspensions : Prepare nanoparticle dispersions (<200 nm) via high-pressure homogenization, as demonstrated for structurally related imidazo[1,5-a]pyrrole derivatives .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Adopt consistent protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation for MCF7 cells) to minimize variability .
  • Batch Purity Analysis : Use HPLC-UV/ELSD (≥95% purity) to exclude impurities as confounding factors. For example, N-oxide byproducts in 1,8-naphthyridine derivatives can skew results .
  • Mechanistic Follow-Up : Combine phenotypic assays with target-based studies (e.g., kinase inhibition profiling) to confirm mode of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.